molecular formula C27H30ClNO10 B193335 Daunorubicin hydrochloride CAS No. 23541-50-6

Daunorubicin hydrochloride

Cat. No. B193335
CAS RN: 23541-50-6
M. Wt: 564 g/mol
InChI Key: GUGHGUXZJWAIAS-YCPWTVMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daunorubicin hydrochloride is the hydrochloride salt of an anthracycline cytotoxic antibiotic produced by a strain of Streptomyces coeruleorubidus . It is provided as a deep red sterile liquid in vials for intravenous administration only . It has antimitotic and cytotoxic activity through a number of proposed mechanisms of action .


Synthesis Analysis

Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . Moreover, the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations . Upon addition of 3 equiv of hydrochloric acid in 130 μL of deuterium oxide, hydrolysis to daunorubicin-HCl was complete .


Molecular Structure Analysis

Daunorubicin hydrochloride has a molecular formula of C27H30ClNO10 . Its average mass is 563.981 Da and its monoisotopic mass is 563.155823 Da .


Chemical Reactions Analysis

Daunorubicin forms a stable complex with DNA and interferes with the nucleic acid synthesis . It is a cell-cycle nonspecific agent, but its cytotoxic effects are mostly marked in the S-phase .


Physical And Chemical Properties Analysis

Daunorubicin hydrochloride is a hygroscopic crystalline powder . The pH of a 5 mg/mL aqueous solution is 4 to 5 .

Scientific Research Applications

  • Application in Acute Myeloid Leukaemia (AML) Treatment

    • Summary of Application : Daunorubicin is used in the treatment of Acute Myeloid Leukaemia (AML). It is part of the induction therapy for AML patients .
    • Methods of Application : The drug is administered at a dose of 90 mg/m² for three consecutive days as part of the “7+3” induction regimen along with cytarabine .
    • Results or Outcomes : The treatment has been found to be effective in achieving complete remission and improving survival in patients who can tolerate it .
  • Application in Drug Metabolism Studies

    • Summary of Application : Daunorubicin is used in drug metabolism studies to understand its pharmacokinetic profile .
    • Methods of Application : Plasma levels of Daunorubicin and its major metabolite, Daunorubicinol, are measured in patients. The data is then analyzed using a non-compartmental approach and non-linear mixed effects modeling .
    • Results or Outcomes : The study found that Daunorubicin has an important inter-individual variability in its pharmacokinetics, which raises questions about the optimal dose regimen in patients with acute myeloid leukaemia .
  • Application in Photostability

    • Summary of Application : Daunorubicin is used in photostability studies .
    • Methods of Application : The photostability of Daunorubicin solutions is investigated using sodium sulfite (SS). The photodegradation of the drug under fluorescent light is studied at different pH levels .
    • Results or Outcomes : The study found that Daunorubicin has higher photostability at higher pH levels and the photoprotecting ability of SS increased progressively with an increase in pH .
  • Application in Inhibiting RNA and DNA Synthesis

    • Summary of Application : Daunorubicin inhibits RNA and DNA synthesis by intercalating between base pairs, resulting in uncoiling of the helix .
    • Methods of Application : The drug is administered to cells and its effect on DNA and RNA synthesis is observed .
    • Results or Outcomes : The drug effectively inhibits DNA synthesis and DNA-dependent RNA synthesis, affecting regulation of gene expression and generating free radicals .
  • Application in Inhibiting Eukaryotic Topoisomerase I and II

    • Summary of Application : Daunorubicin inhibits the activity of eukaryotic topoisomerase I and II .
    • Methods of Application : The drug is administered to cells and its effect on the activity of topoisomerase I and II is observed .
    • Results or Outcomes : The drug effectively inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA .
  • Application in Inducing Apoptosis in HeLaS3 Tumor Cells

    • Summary of Application : Daunorubicin induces apoptosis in HeLaS3 tumor cells .
    • Methods of Application : The drug is administered to HeLaS3 tumor cells and its effect on inducing apoptosis is observed .
    • Results or Outcomes : The drug effectively induces apoptosis in HeLaS3 tumor cells .
  • Application in Antileukemic Studies

    • Summary of Application : Daunorubicin hydrochloride is used in antileukemic studies .
    • Methods of Application : The drug is administered to patients with leukemia and its effect on the disease progression is observed .
    • Results or Outcomes : The drug has been found to be effective in treating leukemia, particularly when used in combination with other drugs .
  • Application in Interaction with Model Membranes

    • Summary of Application : Daunorubicin is used to study its interaction with model membranes .
    • Methods of Application : The drug is administered to model membranes composed of different ratios of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), sphingomyelin (SM) and cholesterol (Chol). The ability of daunorubicin to partition into lipid bilayers, its apparent location within the membrane and its effect on membrane fluidity are investigated .
    • Results or Outcomes : The study found that daunorubicin has higher affinity for lipid bilayers composed of DMPC, followed by DMPC : SM, DMPC : Chol and lastly by DMPC : SM : Chol. The addition of SM or Chol into DMPC membranes not only increases the complexity of the model membrane but also decreases its fluidity, which, in turn, reduces the amount of anticancer drug that can partition into these mimetic models .
  • Application in Inhibiting Mitochondrial Cytochrome C Oxidase

    • Summary of Application : Daunorubicin has been shown to inhibit mitochondrial cytochrome C oxidase .
    • Methods of Application : The drug is administered to cells and its effect on the activity of mitochondrial cytochrome C oxidase is observed .
    • Results or Outcomes : The drug effectively inhibits the progression of the enzyme mitochondrial cytochrome C oxidase .
  • Application in Acute Lymphoblastic Leukaemia (ALL) Treatment

    • Summary of Application : Daunorubicin hydrochloride is used as remission induction therapy to treat Acute Lymphoblastic Leukaemia in adults and children .
    • Methods of Application : The drug is administered as part of a chemotherapy regimen. The specific dosage and schedule may vary depending on the patient’s condition and the specific treatment protocol .
    • Results or Outcomes : The treatment has been found to be effective in achieving remission in patients with ALL .
  • Application in Pharmacokinetic Studies

    • Summary of Application : Daunorubicin is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
    • Methods of Application : Plasma levels of Daunorubicin and its major metabolite, Daunorubicinol, are measured in patients. The data is then analyzed using a non-compartmental approach and non-linear mixed effects modeling .
    • Results or Outcomes : The study found that Daunorubicin has an important inter-individual variability in its pharmacokinetics, which raises questions about the optimal dose regimen in patients with acute myeloid leukaemia .
  • Application in Interaction with DNA

    • Summary of Application : Daunorubicin has been shown to intercalate into DNA .
    • Methods of Application : The drug is administered to cells and its effect on DNA structure is observed .
    • Results or Outcomes : The drug effectively intercalates into DNA, affecting its structure and function .

Safety And Hazards

Daunorubicin hydrochloride is toxic; inhalation, ingestion or skin contact with material may cause severe injury or death . It may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing cancer .

Future Directions

Daunorubicin hydrochloride is approved to be used with other drugs as remission induction therapy to treat acute lymphoblastic leukemia in adults and children, and acute myeloid leukemia in adults . It is also being studied in the treatment of other types of cancer .

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGHGUXZJWAIAS-QQYBVWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10.HCl, C27H30ClNO10
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033382
Record name Daunomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Daunorubicin hydrochloride

CAS RN

23541-50-6
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Daunorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23541-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunorubicin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023541506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daunomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daunorubicin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAUNORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD984I04LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

370 to 374 °F (decomposes) (NTP, 1992)
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daunorubicin hydrochloride
Reactant of Route 2
Daunorubicin hydrochloride
Reactant of Route 3
Daunorubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
Daunorubicin hydrochloride
Reactant of Route 5
Reactant of Route 5
Daunorubicin hydrochloride
Reactant of Route 6
Daunorubicin hydrochloride

Citations

For This Compound
1,600
Citations
ATC Vet—QL01DB02 - drugs, 1983 - drugfuture.com
… 6.2 (Daunorubicin Hydrochloride). The hydrochloride of a substance produced by certain strains of Streptomyces coeruleorubidus or S. peucetius or obtained by any other means. …
Number of citations: 0 www.drugfuture.com
A Balasubramaniam, V Anil Kumar… - Drug development …, 2002 - Taylor & Francis
… improvement of therapeutic efficacy of antineoplastic drug daunorubicin hydrochloride (DHCl), through niosomal encapsulation. Daunorubicin hydrochloride is a drug of choice in the …
Number of citations: 103 www.tandfonline.com
RF Cox - American Journal of Hospital Pharmacy, 1984 - academic.oup.com
… Skin ulcers caused by the vesicant antineoplastic agents doxorubicin hydrochloride and daunorubicin hydrochloride begin slowly, and the extent of the tissue damage produced is often …
Number of citations: 33 academic.oup.com
A Jelińska, M Zając, J Cielecka-Piontek, K Gląb… - Chromatographia, 2008 - Springer
A reversed-phase high-performance liquid chromatography method with UV detection was developed for determination of [(N-morpholine)methylene]daunorubicin hydrochloride (DD-M…
Number of citations: 14 link.springer.com
RP PATEL, CBA VARDHAN - Chemical Science, 2014 - e-journals.in
An unknown impurity in the bulk drug daunorubicin hydrochloride observed at 1.79 RRT was detected by the means of reverse phase isocratic High performance liquid chromatography …
Number of citations: 2 www.e-journals.in
M Piekarski, A Dołhań, J Cielecka-Piontek… - The Scientific World …, 2014 - hindawi.com
… The aim of our work was to evaluate the stability of N[(piperidine)methylene]daunorubicin hydrochloride (PPD) in a wide range of pH and to determine the pH range in which it is the …
Number of citations: 3 www.hindawi.com
MS Islam, AF Asker - PDA Journal of Pharmaceutical Science and …, 1995 - journal.pda.org
Protection of 10 –4 M daunorubicin hydrochloride (DNRUB) solutions against photolytic degradation was investigated using sodium sulfite (SS). Photodegradation of the drug under …
Number of citations: 15 journal.pda.org
H Lian, Z Meng - Bioactive Materials, 2017 - Elsevier
… Daunorubicin hydrochloride is a cell-cycle non-specific … the fabrication of daunorubicin hydrochloride-loaded poly (ε-… with varying concentrations of daunorubicin hydrochloride (1, 5, and …
Number of citations: 32 www.sciencedirect.com
S Ghirmai, E Mume, V Tolmachev, S Sjöberg - Carbohydrate research, 2005 - Elsevier
… Amine derivatives were obtained by the reductive amination of aromatic aldehydes with daunorubicin hydrochloride. The stannylated ester and amide derivatives were used as …
Number of citations: 26 www.sciencedirect.com
J Liu, B Zhang - Nano Biomed. Eng, 2010 - nanobe.org
… of Daunorubicin hydrochloride, and the interactions between Daunorubicin hydrochloride … 0.66V in the Linear sweep voltammetry of Daunorubicin hydrochloride, on condition of 0.1 mol·…
Number of citations: 4 www.nanobe.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.